3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, which is notable for its diverse biological activities. The molecular formula for this compound is C17H14N2O2, and it has a molar mass of 278.31 g/mol. Its unique structure allows for various applications in scientific research, particularly in the fields of pharmacology and biochemistry.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It can be sourced from various chemical suppliers and is often used in research settings focused on drug discovery and development. The compound's CAS (Chemical Abstracts Service) number is 727652-24-6, which aids in its identification within chemical databases.
The synthesis of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves several key steps:
Technical details regarding specific reaction conditions or yields are not extensively documented in the available literature but can be inferred from related synthetic methodologies used for similar compounds.
The molecular structure of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can be represented as follows:
The compound features a conjugated system due to the presence of the acrylic acid functionality, which enhances its reactivity and potential biological activity.
The chemical reactions involving 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can include:
Details on specific reaction mechanisms or conditions are sparse but generally follow established principles in organic chemistry.
The mechanism of action for 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is primarily linked to its interactions with biological targets. Compounds containing imidazo[1,2-a]pyridine structures have been shown to exhibit various pharmacological effects, including:
Quantitative data regarding efficacy and binding affinities are necessary for detailed mechanistic insights but are often derived from broader studies on related compounds.
Relevant data on melting points or boiling points are not consistently available but can be crucial for handling and application purposes.
3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid finds applications primarily in scientific research:
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its exceptional capacity for structural diversification and broad-spectrum biological activities. This fused bicyclic heterocycle consists of a five-membered imidazole ring fused with a six-membered pyridine ring, creating an electron-rich system that facilitates diverse non-covalent interactions with biological targets. The scaffold’s planar geometry and aromatic character enable π-stacking interactions with biomolecular receptors, while its nitrogen atoms serve as hydrogen-bond acceptors, enhancing target binding affinity [1]. Clinically approved drugs containing this core—including zolpidem (sedative-hypnotic), olprinone (cardiotonic), and soraprazan (proton pump inhibitor)—demonstrate its pharmaceutical relevance across therapeutic areas [1] [5]. The scaffold’s synthetic versatility allows for regioselective functionalization at positions C-2, C-3, C-5, C-6, C-7, and C-8, enabling fine-tuning of physicochemical properties and bioactivity profiles [1] [5]. Recent drug discovery efforts have exploited these features to develop imidazo[1,2-a]pyridine derivatives targeting cancer, infectious diseases, and inflammatory disorders, with several candidates advancing to preclinical and clinical evaluation [3] [5].
Table 1: Core Identifiers of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic Acid
Property | Value/Identifier | Source |
---|---|---|
IUPAC Name | (E)-3-(7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid | [6] |
CAS Registry Number | 817172-51-3 | [6] |
Molecular Formula | C₁₈H₁₆N₂O₂ | [6] |
Canonical SMILES | CC1=CC2=NC(=C(/C=C/C(O)=O)N2C=C1)C1C=CC(C)=CC=1 | [7] |
InChI Key | ONCWNXWDPWLCBO-BQYQJAHWSA-N | [7] |
The introduction of an acrylic acid moiety at the C-3 position of the imidazo[1,2-a]pyridine scaffold profoundly influences molecular conformation, electronic distribution, and biological interactions. This α,β-unsaturated carboxylate system adopts a predominantly planar (E)-configuration, creating an extended π-conjugated framework that enhances intermolecular interactions with target proteins through both hydrogen bonding (via carboxylic acid) and π-stacking (via conjugated system) [6] [8]. The electron-withdrawing nature of the acrylic acid group modulates the electron density of the heterocyclic core, potentially improving solubility through ionization at physiological pH while maintaining sufficient lipophilicity for membrane penetration [6]. In metal coordination chemistry, the acrylic acid oxygen atoms serve as potential binding sites for metal ions, as evidenced by studies of gold(III) complexes of structurally related imidazo[1,2-a]pyridine carboxylates that exhibit enhanced DNA-binding capabilities compared to their non-complexed counterparts [8]. The acrylic acid substituent also provides a synthetic handle for further derivatization into amides, esters, or peptide conjugates, enabling prodrug strategies and targeted delivery approaches [3].
Table 2: Substituent Effects on Imidazo[1,2-a]pyridine Bioactivity
Core Position | Substituent Type | Biological Impact | Reference |
---|---|---|---|
C-3 | Acrylic acid | Enhanced DNA intercalation capacity; Improved solubility via ionization; Metal coordination capability | [8] |
C-2 | Aryl groups (e.g., phenyl, p-tolyl) | Increased π-stacking interactions with hydrophobic enzyme pockets; Improved target selectivity | [3] |
C-7 | Methyl | Modulated metabolic stability; Electron-donating effect altering electronic properties | [3] |
C-8 | Cyano group | Enhanced fluorescent properties; Improved binding to β-amyloid plaques | [4] |
Despite extensive research on imidazo[1,2-a]pyridine derivatives, significant knowledge gaps exist regarding the specific biological profile and therapeutic potential of 3-(7-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid. First, while structurally related acrylamide derivatives have demonstrated potent inhibition of the STAT3 signaling pathway in gastric cancer models [3], the functional consequences of replacing the acrylamide with acrylic acid on target binding affinity, cellular potency, and pharmacokinetic properties remain unexplored. Second, the compound’s metabolic stability represents a critical research gap, as imidazo[1,2-a]pyridine derivatives often exhibit rapid hepatic clearance due to cytochrome P450-mediated oxidation of the methyl substituent at C-7 and the central phenyl ring [3]. Third, comprehensive target deconvolution studies are lacking—while computational predictions suggest potential interactions with oncogenic transcription factors and DNA through intercalation mechanisms [8], experimental validation of primary molecular targets is absent. Fourth, the compound’s potential for metal coordination chemistry has been underexplored despite structural evidence that gold(III) complexes of similar carboxylate-containing derivatives exhibit enhanced cytotoxic activities against human A549 lung adenocarcinoma cells (IC₅₀ values ranging 5-20 μM) compared to free ligands [8]. Research objectives should therefore include: (1) systematic evaluation of in vitro anticancer and antimicrobial activities; (2) assessment of metabolic stability in human liver microsomes; (3) mechanistic studies on STAT3 pathway inhibition; (4) exploration of DNA-binding modalities; and (5) synthesis and biological evaluation of transition metal complexes.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1